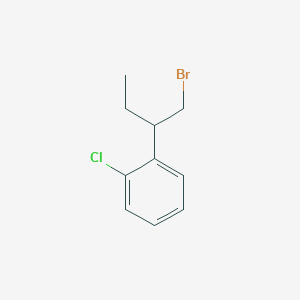
1-(1-Bromobutan-2-yl)-2-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromobutan-2-yl)-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a butyl group, which is further connected to a benzene ring substituted with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Bromobutan-2-yl)-2-chlorobenzene can be synthesized through a multi-step process involving the bromination of butane followed by a Friedel-Crafts alkylation reaction with chlorobenzene. The reaction conditions typically involve the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.
化学反応の分析
Types of Reactions: 1-(1-Bromobutan-2-yl)-2-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of dehalogenated hydrocarbons.
科学的研究の応用
1-(1-Bromobutan-2-yl)-2-chlorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly in the design of novel compounds with improved efficacy and reduced side effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties. It is also used as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(1-Bromobutan-2-yl)-2-chlorobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or industrial effects.
類似化合物との比較
1-(1-Bromobutan-2-yl)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-(1-Chlorobutan-2-yl)-2-chlorobenzene:
1-(1-Bromobutan-2-yl)-4-chlorobenzene: The chlorine atom is positioned differently on the benzene ring, influencing its chemical behavior.
Uniqueness: 1-(1-Bromobutan-2-yl)-2-chlorobenzene is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
生物活性
1-(1-Bromobutan-2-yl)-2-chlorobenzene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its halogenated aromatic structure, is of interest in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.
- Molecular Formula : C10H12BrCl
- Molecular Weight : 251.56 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C(CBr)C1=CC=CC=C1Cl
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Studies have demonstrated that halogenated compounds, including this compound, possess significant antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective against biofilms |
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Research suggests that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
| Cancer Cell Line | Effect Observed | Reference |
|---|---|---|
| MCF-7 (breast cancer) | Decreased cell viability | |
| HeLa (cervical cancer) | Induction of apoptosis | |
| A549 (lung cancer) | Cell cycle arrest at G0/G1 phase |
The biological activity of this compound can be attributed to its ability to interact with cellular components. The bromine and chlorine atoms in the structure may facilitate the formation of reactive species that can damage DNA or disrupt cellular signaling pathways.
Proposed Mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cell proliferation and survival.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- In Vitro Studies on Antimicrobial Efficacy :
- A study assessed the antimicrobial efficacy against several bacterial strains, demonstrating a dose-dependent inhibition of growth, particularly effective against Staphylococcus aureus.
- Anticancer Screening :
- Research conducted on various cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability, suggesting potential therapeutic applications in oncology.
特性
分子式 |
C10H12BrCl |
|---|---|
分子量 |
247.56 g/mol |
IUPAC名 |
1-(1-bromobutan-2-yl)-2-chlorobenzene |
InChI |
InChI=1S/C10H12BrCl/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 |
InChIキー |
SXZOWJKMKZWDGE-UHFFFAOYSA-N |
正規SMILES |
CCC(CBr)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















